CeMMEC1
Overview
Description
CeMMEC1 is an N-methylisoquinolinone derivative that inhibits the second bromodomain of TAF1 . It has been identified as a potent inhibitor of BRD4 .
Molecular Structure Analysis
CeMMEC1 has a molecular weight of 336.34 and its molecular formula is C19H16N2O4 . The exact structure of CeMMEC1 is complex and involves various functional groups .
Chemical Reactions Analysis
CeMMEC1 has been shown to have high affinity for the bromodomains of CREBBP, EP300, BRD9, and the second bromodomain of TAF1 . It has been used in combination with other compounds to study its effects on cell viability .
Physical And Chemical Properties Analysis
CeMMEC1 is a solid, white to off-white compound . It is soluble in DMSO but insoluble in water .
Scientific Research Applications
1. Biochemical and Pharmaceutical Studies
CeMMEC1, referenced as CEC in the literature, is utilized in biochemical and pharmaceutical research. Studies have shown its application in separating and analyzing biochemical compounds, significantly aiding in the understanding and development of pharmaceutical products. The technique is highlighted for its role in advancing separation science, including applications in 2-D separation systems and microfluidic devices (Huo & Kok, 2008).
2. Environmental and Industrial Analysis
CEC plays a crucial role in environmental and industrial analysis. Its ability to analyze various environmental samples helps in monitoring and understanding environmental pollutants and their impact. Additionally, it finds usage in industrial analysis, aiding in the assessment and quality control of industrial products (Eeltink & Kok, 2003).
3. Food Analysis and Natural Products
The application of CEC extends to the analysis of food and natural products. It enables the identification and quantification of food constituents, contributing to food safety and quality assurance. Additionally, its use in natural product research is vital for the identification and analysis of biologically active compounds (Seger, Sturm, & Stuppner, 2013).
4. Plant Genetic Resources Management
CEC is instrumental in managing plant genetic resources. It aids in evaluating genetic diversity, species differentiation, and analyzing compounds relevant to nutrition and health in various plant species. This application is particularly important in gene banks and for agricultural research (Piergiovanni, 2012).
5. Climate Engineering Research
CEC, referred to as CE in some contexts, is also discussed in climate engineering research. Ethical guidelines and considerations for CE research have been proposed, focusing on global public consent, fair risk-benefit distribution, and minimizing experiment extents. This highlights its potential impact on policy and regulation in climate engineering (Morrow, Kopp, & Oppenheimer, 2009).
6. Water and Wastewater Treatment
Research indicates the use of CEC in the removal of contaminants from water and wastewater. This includes studies on forward osmosis, reverse osmosis, nanofiltration, and ultrafiltration, demonstrating the role of CEC in ensuring water quality and safety (Kim et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQAZBGLOADFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CeMMEC1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.